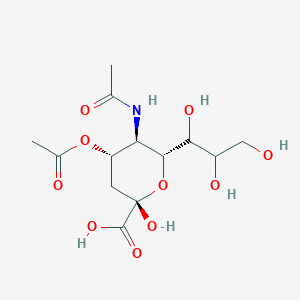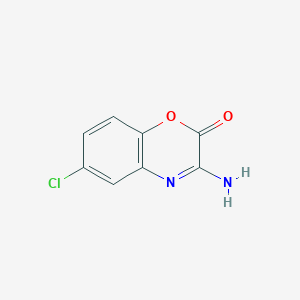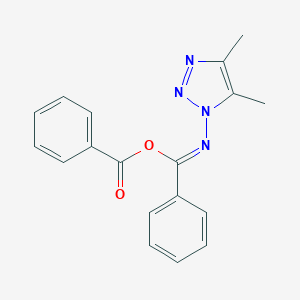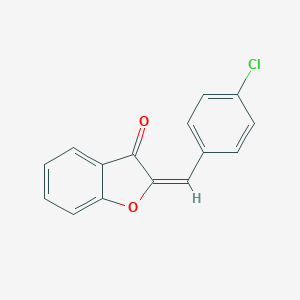
2-Anilino-2,3-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-2,3-dimethylbutanenitrile, also known as ADN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrile derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
作用機序
The mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Anilino-2,3-dimethylbutanenitrile has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and modulate the activity of neurotransmitters such as acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 2-Anilino-2,3-dimethylbutanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. However, its potential toxicity and limited solubility in water can also be limitations.
将来の方向性
There are several potential future directions for the study of 2-Anilino-2,3-dimethylbutanenitrile. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease, where it may be able to modulate the activity of acetylcholine. Another area of interest is its potential applications in cancer therapy, where it may be able to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile and to optimize its synthesis and use in lab experiments.
合成法
2-Anilino-2,3-dimethylbutanenitrile can be synthesized through a number of methods, including the reaction of 2,3-dimethylbutanenitrile with aniline in the presence of a catalyst such as aluminum chloride. Other methods include the reaction of 2,3-dimethylbutanenitrile with aniline hydrochloride and the use of a palladium catalyst.
科学的研究の応用
2-Anilino-2,3-dimethylbutanenitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been studied for its potential applications in the fields of neuroscience, pharmacology, and toxicology.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-anilino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |
InChIキー |
JXCZPKCACQAWAO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)


![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)


![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
